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Introduction

BAY1163877, also known as Rogaratinib, is a potent and selective small-molecule inhibitor of
Fibroblast Growth Factor Receptors (FGFRs) 1, 2, 3, and 4.[1][2][3] Developed by Bayer, this
orally bioavailable ATP-competitive inhibitor was investigated for the treatment of various
advanced solid tumors.[2][4] Rogaratinib was designed to reversibly occupy the ATP-binding
pocket within the kinase domain of FGFRs, thereby inhibiting receptor autophosphorylation and
downstream signaling pathways crucial for tumor cell proliferation and survival.[1][4] This
technical guide provides a comprehensive timeline of its discovery and development, detailed
experimental protocols from key preclinical studies, and a summary of its activity.

Discovery and Development Timeline

The development of Rogaratinib spans from its initial discovery and preclinical evaluation to a
series of clinical trials targeting specific patient populations.

e 2013, July 25: The initial protocol for the first-in-human Phase | clinical trial (NCT01976741)
was documented.[5]

e 2014, April 5-9: The preclinical profile of BAY 1163877 was first presented at the 105th
Annual Meeting of the American Association for Cancer Research, concurrent with the
initiation of the Phase 1 clinical trial (NCT01976741).[6]
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e 2017, February 20: Early results from the Phase | study, highlighting the use of an mRNA-
based approach for patient selection in urothelial bladder cancer, were presented.[7]

e 2018, March 6: A publication detailed the discovery of Rogaratinib through de novo structure-
based design and medicinal chemistry optimization.[2]

e 2018, May 15: The FORT-2 nonrandomized clinical trial (Phase 1b) was initiated to evaluate
Rogaratinib in combination with atezolizumab.[8]

e 2020, October: A Phase Il trial (NCT04595747) was initiated to study the effect of
Rogaratinib in patients with sarcoma harboring FGFR alterations and in patients with SDH-
deficient gastrointestinal stromal tumors (GIST).[4][9][10][11]

e 2021, July 16: The FORT-2 clinical trial concluded.[8]

e Discontinuation in Certain Indications: The Phase Il SAKK 19/18 study in squamous non-
small cell lung cancer was terminated early due to a lack of efficacy. The pivotal Phase II/IlI
FORT-1 trial in FGFR mRNA-positive urothelial carcinoma was also halted before
progressing to Phase Il after an interim analysis showed non-superiority over standard
chemotherapy.[4]

Mechanism of Action and Signaling Pathway

Rogaratinib is a pan-FGFR inhibitor, targeting FGFRs 1, 2, 3, and 4.[1][3] The binding of
Fibroblast Growth Factors (FGFs) to their receptors (FGFRS) triggers receptor dimerization and
autophosphorylation, activating downstream signaling cascades. Key pathways implicated in
cancer progression that are activated by FGFR signaling include the RAS/MAPK/ERK and
PISK/AKT pathways.[1] Rogaratinib inhibits these processes by blocking the ATP-binding site of
the FGFR kinase domain.
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Figure 1: Simplified FGFR Signaling Pathway and Mechanism of Action of Rogaratinib.
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Preclinical Evaluation

Rogaratinib has undergone extensive preclinical testing to characterize its potency, selectivity,
and anti-tumor activity.

In Vitro Activity

The inhibitory activity of Rogaratinib was assessed against a panel of kinases and in various
cancer cell lines.

Table 1: In Vitro Inhibitory Activity of Rogaratinib

Target IC50 (nM) Reference
FGFR1 11.2 [12]
FGFR2 <1 [12]
FGFR3 18.5 [12]
FGFR4 201 [12]
VEGFR3/FLT4 127 [12]

Table 2: Anti-proliferative Activity of Rogaratinib in FGFR-addicted Cancer Cell Lines

FGFR
Cell Line Cancer Type . GI50 (nM) Reference
Alteration
H1581 Lung Cancer FGFR1 amplified 36 - 244 [12]
DMS114 Lung Cancer FGFR1 amplified 36 - 244 [12]

In Vivo Efficacy

The anti-tumor efficacy of Rogaratinib was evaluated in several xenograft models.

Table 3: In Vivo Anti-tumor Efficacy of Rogaratinib
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Xenograft Cancer FGFR

. Treatment TIC Ratio Reference
Model Type Alteration
FGFR2 35 mg/kg,
NCI-H716 Colon Cancer a . ) 0.17 [1]
amplified twice daily
FGFR2 50 mg/kg,
NCI-H716 Colon Cancer » ) ) 0.14 [1]
amplified twice daily
FGFR2 65 mg/kg,
NCI-H716 Colon Cancer B ] ) 0.09 [1]
amplified twice daily
50 mg/kg,
FGFR1 twice daily
LU299 Lung Cancer - ) - [1]
amplified (with
Docetaxel)
FGFR1 50 mg/kg,
LXFL1121 Lung Cancer B ) ) 0.26 [1]
amplified twice daily

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of
Rogaratinib are provided below.

KINOMEscan™ Profiling

Objective: To determine the selectivity of Rogaratinib against a large panel of human kinases.

Methodology: The KINOMEscan™ assay is a competition binding assay.[7] A DNA-tagged
kinase is mixed with the test compound (Rogaratinib) and an immobilized, active-site directed
ligand. The amount of kinase that binds to the immobilized ligand is quantified via quantitative
PCR (qPCR) of the DNA tag. A reduction in the amount of bound kinase in the presence of the
test compound indicates that the compound is binding to the kinase and preventing its
interaction with the immobilized ligand. Dissociation constants (Kd) are determined by running
the assay with a range of compound concentrations.[7][8]

Cell Viability/Proliferation Assay (CCK-8/MTT)
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Objective: To assess the anti-proliferative effect of Rogaratinib on cancer cell lines.

Methodology:

o Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000
cells per well and allowed to adhere overnight.[2][6][13]

o Compound Treatment: The cells are treated with various concentrations of Rogaratinib or a
vehicle control (DMSO) and incubated for a specified period (e.g., 48-72 hours).[2]

o Reagent Addition:

o CCK-8: 10 pL of Cell Counting Kit-8 (CCK-8) solution is added to each well, and the plate
is incubated for 1-4 hours.[2][6][13]

o MTT: MTT reagent is added to each well and incubated for a few hours, followed by the
addition of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]

o Absorbance Measurement: The absorbance is measured using a microplate reader at 450
nm for CCK-8 or 570 nm for MTT.[1][2]

o Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated
control cells, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration
for 50% inhibition) is determined.
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Figure 2: A typical preclinical experimental workflow for a targeted therapy like Rogaratinib.
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In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of Rogaratinib in a living organism.

Methodology:

Cell Culture and Preparation: Human cancer cell lines (e.g., NCI-H716) are cultured in
appropriate media. On the day of implantation, cells are harvested, washed, and
resuspended in a suitable vehicle, sometimes mixed with Matrigel to improve tumor take
rate.[12][14]

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent
rejection of the human tumor cells.[14]

Tumor Implantation: A specific number of cells (e.g., 5 x 1076) are injected subcutaneously
into the flank of each mouse.[12]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-
200 mm?). The mice are then randomized into treatment and control groups.[14]

Drug Administration: Rogaratinib is administered orally at various doses and schedules (e.g.,
50 mg/kg, twice daily). The control group receives the vehicle.[1]

Monitoring and Endpoint: Tumor volume and body weight are measured regularly (e.g., 2-3
times per week). The study is terminated when tumors in the control group reach a
predetermined size, and the tumors are excised for further analysis.[12][14]

Data Analysis: The tumor growth inhibition is calculated as the percentage difference in the
mean tumor volume between the treated and control groups (T/C ratio).

Clinical Development and Patient Selection

The clinical development of Rogaratinib has focused on patient populations with tumors

harboring FGFR alterations. A key aspect of the clinical trials has been the use of a biomarker-

driven patient selection strategy.

RNA In Situ Hybridization (RNA-ISH)
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Objective: To identify patients whose tumors overexpress FGFR mRNA, making them more
likely to respond to Rogaratinib.

Methodology:

e Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are
deparaffinized and pre-treated to unmask the target RNA.[15]

e Probe Hybridization: Target-specific oligonucleotide probes for FGFR mRNA are hybridized
to the tissue sections.[16]

» Signal Amplification: A series of amplification steps are performed to enhance the signal from
the hybridized probes.[16]

o Detection and Visualization: The amplified signal is detected using a chromogenic or
fluorescent label, allowing for visualization of the mRNA transcripts within the tumor cells
under a microscope.[15][16]

e Scoring: The level of FGFR mRNA expression is scored based on the intensity and
distribution of the signal, and a predefined cutoff is used to determine patient eligibility for the
clinical trial.
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Figure 3: Logical workflow for patient selection in Rogaratinib clinical trials based on FGFR
MRNA expression.

Conclusion

BAY1163877 (Rogaratinib) is a well-characterized, potent, and selective pan-FGFR inhibitor.
Preclinical studies demonstrated significant anti-tumor activity in cancer models with FGFR
alterations. The clinical development program for Rogaratinib has provided valuable insights
into the therapeutic potential and challenges of targeting the FGFR pathway, particularly
highlighting the importance of biomarker-driven patient selection. While the development of
Rogaratinib has been discontinued in some indications, the data generated from its
comprehensive preclinical and clinical evaluation continues to contribute to the broader
understanding of FGFR-targeted cancer therapy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1191585#bay1163877-discovery-and-development-
timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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